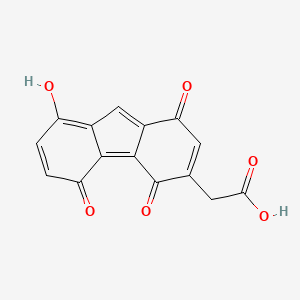
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is a complex organic compound with a unique structure that includes a hydroxy group, multiple oxo groups, and a fluorenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl core, followed by the introduction of hydroxy and oxo groups through selective oxidation reactions. The final step often involves the acylation of the fluorenyl core to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxy groups under specific conditions.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products:
Oxidation: Formation of additional oxo groups.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Fluorenone derivatives: Compounds with a similar fluorenyl core structure.
Uniqueness: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is unique due to its combination of hydroxy, oxo, and acetic acid functionalities, which confer distinct chemical and biological properties
特性
CAS番号 |
851367-74-3 |
|---|---|
分子式 |
C15H8O6 |
分子量 |
284.22 g/mol |
IUPAC名 |
2-(8-hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid |
InChI |
InChI=1S/C15H8O6/c16-9-1-2-10(17)13-7(9)5-8-11(18)3-6(4-12(19)20)15(21)14(8)13/h1-3,5,16H,4H2,(H,19,20) |
InChIキー |
IMPKJMQKUXZXJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C2=C3C(=CC2=C1O)C(=O)C=C(C3=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


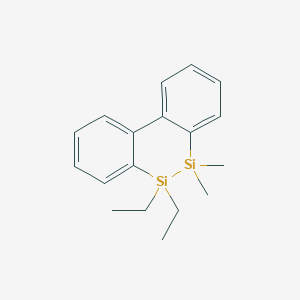
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
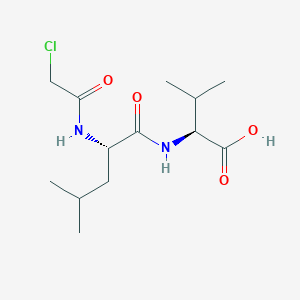
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
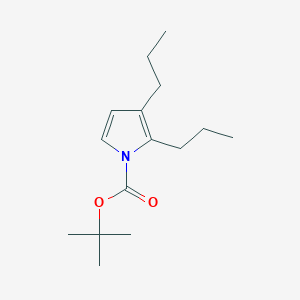
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
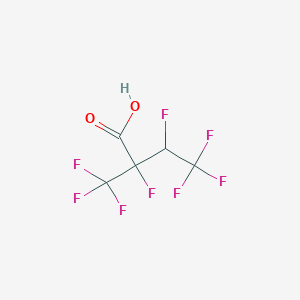
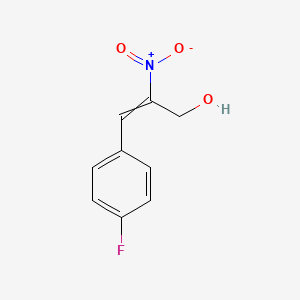
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
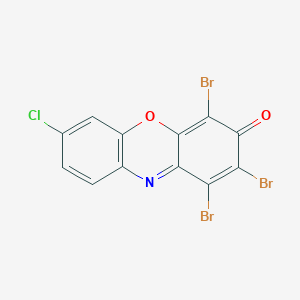

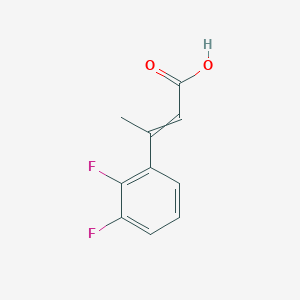
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
